molecular formula C12H20BIN2O2 B2863752 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester CAS No. 2377608-81-4

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester

Cat. No.: B2863752
CAS No.: 2377608-81-4
M. Wt: 362.02
InChI Key: AQHCEMRFQYIOAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester for transmetalation .

Biological Activity

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester (C12H20BIN2O2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and reports.

This compound is characterized by its boronic acid structure, which is known for its role in organic synthesis, particularly in Suzuki coupling reactions. The synthesis typically involves the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent like tetrahydrofuran (THF) to yield the desired ester with high purity and yield .

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects. The following subsections detail specific activities associated with this compound.

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented through various studies. For example, certain synthesized pyrazoles demonstrated activity against bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL . Although specific data on 5-Iodo-1-isopropylpyrazole-3-boronic acid's antimicrobial efficacy is scarce, its boronic acid functionality may enhance its interaction with bacterial enzymes, potentially leading to antimicrobial effects.

3. Cancer Research Applications

Boronic acids are increasingly recognized for their role in cancer therapy due to their ability to inhibit proteasomal degradation pathways. The unique structure of boronic acids allows them to interact with dipeptidyl peptidase (DPP) and other enzymes involved in tumor progression . While direct evidence for the anticancer activity of 5-Iodo-1-isopropylpyrazole-3-boronic acid is not explicitly documented, its classification as a boron-containing compound positions it as a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of pyrazole derivatives:

Study Findings
Anti-inflammatory Screening Compounds similar to 5-Iodo-1-isopropylpyrazole showed IC50 values <50 µM against NF-κB activation .
Antimicrobial Testing Pyrazole derivatives exhibited significant inhibition against various bacterial strains at low concentrations .
Cancer Therapeutics Boron-containing compounds have been explored for their potential to inhibit cancer-related pathways .

Properties

IUPAC Name

5-iodo-1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHCEMRFQYIOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)I)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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